molecular formula C10H6ClF2NO B14115045 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one

Katalognummer: B14115045
Molekulargewicht: 229.61 g/mol
InChI-Schlüssel: WBASXYRQDAZIDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Cyclization: Formation of the quinoline ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the compound.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could lead to changes in the quinoline ring structure.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloroquinoline: A simpler quinoline derivative with similar halogenation.

    6,7-Difluoroquinoline: Another quinoline derivative with fluorine atoms at the same positions.

    1-Methylquinolin-2(1H)-one: A quinoline derivative with a methyl group at the nitrogen atom.

Uniqueness

4-Chloro-6,7-difluoro-1-methylquinolin-2(1H)-one is unique due to the specific combination of chlorine, fluorine, and methyl groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C10H6ClF2NO

Molekulargewicht

229.61 g/mol

IUPAC-Name

4-chloro-6,7-difluoro-1-methylquinolin-2-one

InChI

InChI=1S/C10H6ClF2NO/c1-14-9-4-8(13)7(12)2-5(9)6(11)3-10(14)15/h2-4H,1H3

InChI-Schlüssel

WBASXYRQDAZIDT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC(=C(C=C2C(=CC1=O)Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.